molecular formula C8H12ClNS B13197115 2-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole

2-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole

Cat. No.: B13197115
M. Wt: 189.71 g/mol
InChI Key: KUBMVHFTRBEQQR-UHFFFAOYSA-N
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Description

2-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3-chloro-2,2-dimethylpropyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole typically involves the reaction of 3-chloro-2,2-dimethylpropylamine with a thioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to promote the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, catalysts may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The chlorine atom in the 3-chloro-2,2-dimethylpropyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction often involves the formation of hydrogen bonds, van der Waals forces, and sometimes covalent bonds. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-2,2-dimethylpropyl)-1,3-oxazole
  • 2-(3-Chloro-2,2-dimethylpropyl)-1,3-imidazole
  • 2-(3-Chloro-2,2-dimethylpropyl)-1,3-pyrazole

Uniqueness

2-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical properties compared to its oxygen or carbon analogs. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of sulfur-containing compounds.

Properties

Molecular Formula

C8H12ClNS

Molecular Weight

189.71 g/mol

IUPAC Name

2-(3-chloro-2,2-dimethylpropyl)-1,3-thiazole

InChI

InChI=1S/C8H12ClNS/c1-8(2,6-9)5-7-10-3-4-11-7/h3-4H,5-6H2,1-2H3

InChI Key

KUBMVHFTRBEQQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=NC=CS1)CCl

Origin of Product

United States

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